molecular formula C7H6BrN3S B13715133 2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine

2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine

Cat. No.: B13715133
M. Wt: 244.11 g/mol
InChI Key: IMYNJTVLUPKOJG-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with an amino group at position 2, a bromine atom at position 5, and a methyl group at position 6. The bromine and methyl groups modulate electronic and steric properties, influencing binding affinity to biological targets such as c-KIT and PI3Kα, which are implicated in cancer progression .

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

5-bromo-7-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C7H6BrN3S/c1-3-2-4(8)10-6-5(3)11-7(9)12-6/h2H,1H3,(H2,9,11)

InChI Key

IMYNJTVLUPKOJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1N=C(S2)N)Br

Origin of Product

United States

Preparation Methods

One-Step Cyclization from Chloronitropyridines and Thioamides

A notable method involves a one-step synthesis of thiazolo[5,4-b]pyridines from appropriately substituted chloronitropyridines and thioamides or thioureas. This approach leverages nucleophilic substitution and cyclization in a single reaction step, providing access to a variety of substituted thiazolo[5,4-b]pyridine derivatives, including those bearing alkyl and bromo substituents.

  • The reaction typically involves reacting a chloronitropyridine derivative with a thioamide or thiourea under controlled conditions.
  • This method efficiently produces 6-nitrothiazolo[5,4-b]pyridines, which can be further functionalized to introduce amino and methyl groups.
  • The one-step process is advantageous for its simplicity and broad substrate scope.

Bromination and Methylation of Thiazolo[5,4-b]pyridine Core

A key intermediate, 5-bromo-2-methylthiazolo[5,4-b]pyridine , can be synthesized through a sequence involving:

  • Bromination of the thiazolo[5,4-b]pyridine ring using brominating agents such as N-bromosuccinimide (NBS).
  • Methylation at the 7-position (or corresponding position on the ring) using reagents like formaldehyde and triacetoxysodium borohydride or via methylation of suitable intermediates.

This approach often starts from 2-amino-3,5-dibromopyrazine derivatives, which are acetylated and converted to thioamides using phosphorus sulfide reagents (e.g., P4S10). Intramolecular cyclization occurs simultaneously during thioamide formation to yield the thiazolo[5,4-b]pyridine core with bromine and methyl substituents.

  • The acetylation step uses acetyl chloride and 4-dimethylaminopyridine (DMAP) in acetonitrile.
  • Thioamide formation and cyclization are achieved using phosphorus sulfide (P4S10), which is preferred over Lawesson’s reagent due to fewer by-products.
  • Bromination is performed with NBS in DMF at room temperature.
  • Methylation can be optimized by controlling the equivalents of piperidine and acetic acid in Knoevenagel condensation reactions.

Thiourea Cyclization via Hügershoff Reaction

The Hügershoff reaction is an electrophilic bromine-mediated cyclization of thioureas to form thiazole rings and is applicable to the synthesis of 2-amino-substituted thiazolo derivatives.

  • Thiourea intermediates are prepared by condensation of amines with isothiocyanates.
  • Bromine or bromine equivalents mediate electrophilic addition to the thiocarbonyl, facilitating ring closure.
  • This method has been adapted for the preparation of 2-aminoarylthiazolo[5,4-f]quinazolin-9-ones and can be analogously applied to thiazolo[5,4-b]pyridines.
  • However, steric hindrance from bromine substituents can reduce reactivity, requiring alternative strategies such as preparing isothiocyanato derivatives first.

Metal-Catalyzed Intramolecular C–S Bond Formation

Another sophisticated approach uses metal-catalyzed cyclization involving palladium or copper catalysts to promote intramolecular carbon-sulfur bond formation:

  • Thiourea precursors are treated with palladium dichloride (PdCl2), copper iodide (CuI), and phase transfer catalysts like tetrabutylammonium bromide (TBAB) in mixed solvents (DMSO/NMP).
  • Heating at elevated temperatures (e.g., 120 °C) promotes cyclization but often results in mixtures of products due to lack of regioselectivity.
  • Optimization of ligands and reaction conditions is necessary to improve selectivity and yield.

Industrial and Patent-Reported Processes

Industrial processes focus on efficient, scalable synthesis with fewer steps and inexpensive reagents:

  • Starting from protected piperidone derivatives, ring formation is induced by treatment with sulfur powder and cyanamide to form tetrahydrothiazolo[5,4-c]pyridine intermediates.
  • Bromination is achieved using copper(II) bromide and alkyl nitrites.
  • Methyl groups are introduced via formaldehyde and triacetoxysodium borohydride.
  • These intermediates can be converted to lithium salts of carboxylic acids, useful for further functionalization.
  • The process emphasizes high yields, fewer purification steps, and cost-effectiveness for pharmaceutical intermediate production.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
One-step cyclization from chloronitropyridines and thioamides Chloronitropyridine + thioamide/thiourea, single step Simple, broad substrate scope Limited to certain substituted pyridines
Bromination and methylation sequence NBS bromination, P4S10 for thioamide, methylation with formaldehyde/triacetoxysodium borohydride High yield, well-defined steps Requires multiple steps, sensitive intermediates
Hügershoff reaction (bromine-mediated cyclization) Bromine or equivalents, thiourea intermediates Direct ring closure Steric hindrance can reduce yield
Metal-catalyzed C–S bond formation PdCl2, CuI, TBAB, DMSO/NMP, heat Potential for regioselective cyclization Often yields product mixtures
Industrial process via piperidone derivatives Sulfur powder, cyanamide, CuBr2, alkyl nitrites, methylation reagents Scalable, cost-effective Requires protected intermediates

Research Data and Yields

  • Acetylation of 2-amino-3,5-dibromopyrazine with acetyl chloride and DMAP: 63% yield.
  • Thioamide formation and cyclization using P4S10: 74% yield.
  • Bromination with NBS in DMF at room temperature: high conversion.
  • Knoevenagel condensation with piperidine and acetic acid: yield improvement from 13% to 56% (NMR yield).
  • Hügershoff reaction yields near quantitative for isothiocyanate intermediates (~98%).
  • Metal-catalyzed cyclization often results in mixtures, indicating a need for further optimization.

Chemical Reactions Analysis

2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been reported to act as a histamine H3 receptor antagonist, which can help in the treatment of allergic reactions and other conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Bromine Substitution

The position of bromine on the thiazolo[5,4-b]pyridine scaffold critically affects bioactivity. For example:

  • 2-Amino-6-bromothiazolo[5,4-b]pyridine (PubChem CID: 44612774) differs only in the bromine position (6 vs. 5). In c-KIT inhibitors, a 3-(trifluoromethyl)phenyl group at position R1 (as in compound 6h, IC₅₀ = 9.87 µM) highlights the importance of substituent orientation .
  • 7-Bromothiazolo[5,4-c]pyridin-2-amine (CAS: 1440427-76-8) features a different ring fusion (5,4-c vs. 5,4-b), shifting the bromine to position 7. This structural change reduces similarity to the target compound (molar mass: 230.09 vs. ~239.09 for the target) and likely impacts target selectivity .

Table 1: Impact of Bromine Position on Activity

Compound Bromine Position Key Target IC₅₀ Reference
6h (3-(trifluoromethyl)phenyl) N/A c-KIT 9.87 µM
19a (methoxypyridine) N/A PI3Kα 3.6 nM

Substituent Effects on Kinase Inhibition

Amino and Methyl Groups

The 2-amino group is conserved across active derivatives, serving as a hydrogen bond donor. Comparatively:

  • 6-Bromo-2-methylthiazolo[5,4-b]pyridine (similarity: 0.68) replaces the amino group with methyl, abolishing hydrogen bonding capacity and likely reducing potency .
  • 2-Chloro-4-methylpyrimidine analogues (similarity: 0.61) exhibit lower kinase affinity, underscoring the necessity of the amino-thiazolo core .
Aromatic and Heterocyclic Substituents
  • Sulfonamide-containing derivatives (e.g., 19b, IC₅₀ = 4.6 nM) demonstrate that electron-deficient aryl groups enhance PI3Kα inhibition by strengthening interactions with Lys802 .
  • Methoxy and morpholinyl groups (e.g., 19a) improve solubility and binding kinetics, whereas phenyl substitution reduces activity by ~10-fold .

Table 2: Substituent Effects on PI3Kα Inhibition

Compound R Group IC₅₀ (nM) Activity Trend
19a Methoxypyridine 3.6 Most potent
19b 2-Chloro-4-fluorophenyl 4.6 High activity
19d Methyl 53 10-fold reduction

Biological Activity

2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine is a heterocyclic compound recognized for its unique thiazolo-pyridine structure, which includes a thiazole ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and possibly neuroprotective effects. Its molecular formula is C8H7BrN2SC_8H_7BrN_2S with a molecular weight of approximately 232.1 g/mol.

The compound features:

  • Bromine at position 5
  • Amino group at position 2
  • Methyl group at position 7

These substituents contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-amino-5-bromo-7-methylthiazolo[5,4-b]pyridine exhibits significant antimicrobial properties. In a study that evaluated various thiazolo-pyridine derivatives, the compound was found to be particularly effective against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusNot specified
Candida albicans0.83 µM

The compound demonstrated selective action against certain clinical strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

Preliminary studies have suggested that derivatives of thiazolo-pyridine compounds, including 2-amino-5-bromo-7-methylthiazolo[5,4-b]pyridine, may exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3), revealing promising results with lower toxicity towards normal cells compared to cancerous ones .

The biological activity of 2-amino-5-bromo-7-methylthiazolo[5,4-b]pyridine has been linked to its ability to interact with critical biological targets. Molecular docking studies have shown that this compound can bind effectively to enzymes such as DNA gyrase and MurD, which are essential for bacterial DNA replication and cell wall synthesis, respectively. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site of these enzymes .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various thiazolo-pyridine derivatives, 2-amino-5-bromo-7-methylthiazolo[5,4-b]pyridine was highlighted for its potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21μM0.21\mu M .
  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on HaCat and BALB/c 3T3 cells. The results indicated that while the compound exhibited some cytotoxicity, it was significantly less toxic compared to established anticancer drugs .

Q & A

Q. What are the established synthetic routes for 2-amino-5-bromo-7-methylthiazolo[5,4-b]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and annulation reactions. A common approach is reacting brominated precursors with aminomalononitrile derivatives under acidic conditions. For example, trifluoromethylacetoacetic ether in polyphosphoric acid has been used for analogous thiadiazolo-pyrimidine bromides, suggesting similar conditions may apply here . Key factors include:

  • Temperature control : Elevated temperatures (~120–140°C) improve cyclization efficiency but risk decomposition.
  • Catalyst selection : Polyphosphoric acid enhances electrophilic substitution for ring closure.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product. Yields typically range from 50–70% under optimized conditions .

Q. How is structural characterization of this compound performed, and what spectral data are critical?

Characterization relies on:

  • NMR :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl group on thiazole), δ 6.5–7.5 ppm (pyridine protons).
    • ¹³C NMR : Distinct signals for the bromine-bearing carbon (~110 ppm) and thiazole carbons (~150–160 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 257–259 (M⁺, accounting for bromine isotopic patterns) .
  • HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the bromine substituent at position 5 influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) couple with aryl boronic acids to introduce aromatic groups at position 4.
  • Buchwald-Hartwig amination : Substitutes bromine with amines using Pd₂(dba)₃/Xantphos catalysts .
    Comparative studies show bromine at position 5 provides higher reactivity than chlorine due to weaker C–Br bonds, enabling milder reaction conditions (e.g., room temperature vs. heating for chloro analogs) .

Q. What contradictions exist in reported biological activities of thiazolo[5,4-b]pyridine derivatives, and how can experimental design address them?

Discrepancies arise in anticancer activity studies:

  • In vitro vs. in vivo efficacy : Some derivatives show IC₅₀ < 10 µM against HeLa cells but poor bioavailability in murine models .
  • Mechanistic ambiguity : While PI3K inhibition is commonly cited, off-target effects (e.g., ROS generation) are rarely ruled out .
    Mitigation strategies :
  • Use isogenic cell lines to isolate pathway-specific effects.
  • Pair enzymatic assays (e.g., PI3K inhibition kinetics) with transcriptomic profiling to confirm mechanisms .

Q. How does the methyl group at position 7 affect electronic properties in materials science applications?

In polymer solar cells, the methyl group:

  • Reduces conjugation : Electron-withdrawing thiazolo[5,4-b]pyridine cores with methyl substituents exhibit lower HOMO levels (-5.4 eV vs. -5.1 eV for unmethylated analogs), enhancing open-circuit voltage.
  • Improves solubility : Methylation increases solubility in chlorobenzene by ~30%, facilitating film morphology control .

Methodological Guidance

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps (e.g., 30 minutes vs. 12 hours conventional) .
  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to resolve overlapping peaks in aromatic regions .

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